molecular formula C15H9ClFNO2 B13500908 4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one

4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one

Cat. No.: B13500908
M. Wt: 289.69 g/mol
InChI Key: UGPSPBCRAREXLA-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-chloro-4-fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable chromen-2-one precursor. One common method involves the nucleophilic substitution reaction where 3-chloro-4-fluoroaniline reacts with a chromen-2-one derivative under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 3-chloro-4-fluorophenylamino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H9ClFNO2

Molecular Weight

289.69 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)chromen-2-one

InChI

InChI=1S/C15H9ClFNO2/c16-11-7-9(5-6-12(11)17)18-13-8-15(19)20-14-4-2-1-3-10(13)14/h1-8,18H

InChI Key

UGPSPBCRAREXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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